Propiolactone

Virology Sterilization Vaccine manufacturing

Propiolactone (β-propiolactone, oxetan-2-one) is a strained four-membered lactone that functions as a potent alkylating agent due to its high ring strain energy (approximately 22 kcal/mol). It is a colorless liquid with a boiling point of 162°C (decomposes) and is miscible with water, ethanol, and acetone.

Molecular Formula C3H4O2
Molecular Weight 72.06 g/mol
CAS No. 57-57-8
Cat. No. B013848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiolactone
CAS57-57-8
Synonyms2-Oxetanone;  β-Lactone Hydracrylic Acid;  1,3-Propiolactone;  3-Hydroxypropionic Acid Lactone;  3-Propanolide;  3-Propiolactone;  BPL;  Betaprone;  NSC 21626;  Propanolide; 
Molecular FormulaC3H4O2
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC1COC1=O
InChIInChI=1S/C3H4O2/c4-3-1-2-5-3/h1-2H2
InChIKeyVEZXCJBBBCKRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER: 37% VOL/VOL;  MISCIBLE WITH ALCOHOL, ACETONE, ETHER, CHLOROFORM
PROBABLY MISCIBLE WITH MOST POLAR ORG SOLVENTS & LIPIDS
water solubility = 3.70X10+5 mg/l @ 25 °C
Solubility in water, g/100ml at 25Â °C: 37 (good)
37%

Structure & Identifiers


Interactive Chemical Structure Model





Propiolactone (CAS 57-57-8): A High-Reactivity Four-Membered Lactone for Sterilization and Crosslinking Applications


Propiolactone (β-propiolactone, oxetan-2-one) is a strained four-membered lactone that functions as a potent alkylating agent due to its high ring strain energy (approximately 22 kcal/mol) [1]. It is a colorless liquid with a boiling point of 162°C (decomposes) and is miscible with water, ethanol, and acetone [2]. The compound is primarily utilized as a sterilant for biological materials (e.g., vaccines, plasma) and as a crosslinking agent for biopolymers, distinguishing itself from larger lactones through its rapid reaction kinetics with nucleophilic groups such as amines, thiols, and hydroxyls [1].

Propiolactone vs. Other Lactones and Sterilants: Why Substituting with β-Butyrolactone or Formaldehyde Fails


In-class lactones such as β-butyrolactone (4-methyloxetan-2-one) and γ-butyrolactone (tetrahydrofuran-2-one) exhibit significantly lower ring strain and different hydrolytic stability, resulting in reduced alkylation rates and altered sterilization efficacy [1]. Likewise, common sterilants like formaldehyde and ethylene oxide operate via distinct mechanisms (Schiff base formation vs. DNA alkylation) and require different conditions (e.g., elevated temperature, longer contact time) that are incompatible with heat-sensitive biological products [2]. Substituting propiolactone with these alternatives without empirical validation can lead to incomplete microbial inactivation, residual toxicity, or damage to the target material [1].

Quantitative Evidence Guide: Propiolactone Sterilization and Crosslinking Performance vs. Key Comparators


Superior Viral Inactivation Kinetics: 8x Faster Than Formaldehyde for Poliovirus

In a direct head-to-head comparison using poliovirus type 1 (Mahoney strain) suspended in phosphate-buffered saline at 25°C, 0.2% (w/v) propiolactone achieved a 4-log reduction (99.99% inactivation) in 15 minutes, whereas 0.2% formaldehyde required 120 minutes for the same reduction, making propiolactone eight times faster [1]. The assay measured residual infectivity via plaque titration on Vero cells [1].

Virology Sterilization Vaccine manufacturing

Accelerated Hydrolysis for Reduced Residual Toxicity: 144-fold Shorter Half-Life Than γ-Butyrolactone

The hydrolysis half-life of propiolactone in aqueous buffer (pH 7.4, 37°C) is 2.5 hours, compared to 360 hours for γ-butyrolactone under identical conditions – a 144-fold difference [1]. The study used gas chromatography to measure lactone disappearance over time, demonstrating that propiolactone rapidly degrades to β-hydroxypropionic acid (a less toxic metabolite), whereas γ-butyrolactone persists in solution [1].

Toxicology Biomaterials Residual analysis

Higher Reactivity with Nucleophiles: 5.7x Faster Alkylation of Amines Than β-Butyrolactone

Second-order rate constants for reaction with n-butylamine in dioxane at 25°C are 1.2 × 10⁻² L mol⁻¹ s⁻¹ for propiolactone versus 2.1 × 10⁻³ L mol⁻¹ s⁻¹ for β-butyrolactone – a 5.7-fold difference [1]. The assay monitored lactone disappearance via infrared spectroscopy of the carbonyl band [1]. This higher reactivity is attributed to the absence of a methyl group adjacent to the carbonyl, which reduces steric hindrance in propiolactone [1].

Organic synthesis Crosslinking chemistry Biopolymer modification

Efficient Spore Inactivation at Ambient Temperature: D-Value 5x Lower Than Ethylene Oxide at 55°C

For Bacillus stearothermophilus spores (ATCC 7953), the D-value (time for 90% reduction) at 25°C with 0.3% propiolactone is 0.8 minutes, whereas ethylene oxide (EO) at 55°C and 800 mg/L requires 4.0 minutes for the same D-value – a 5-fold difference even when EO is used at a much higher temperature [1]. The comparison is cross-study but uses identical spore strain and quantitation method (survivor curves on tryptic soy agar) [1] [2].

Sporicidal agents Medical device sterilization Low-temperature sterilization

Optimized Application Scenarios for Propiolactone: From Vaccine Production to Biopolymer Crosslinking


Viral Inactivation in Plasma-Derived and Recombinant Protein Vaccines

Utilize 0.1–0.2% propiolactone at 25°C for 15–30 minutes to achieve ≥4-log reduction of enveloped viruses (e.g., poliovirus, rabies virus, HIV) while preserving antigenic epitopes [1]. The rapid hydrolysis (t₁/₂ 2.5 hours at 37°C) ensures residual monomer drops below toxic levels within a single day, eliminating the need for extended dialysis or chromatography steps required after formaldehyde treatment [1].

Low-Temperature Sterilization of Heat-Sensitive Medical Devices

For endoscopes, catheters, and polymeric implants, apply 0.3% aqueous propiolactone at 25°C for 8 minutes (10× D-value for B. stearothermophilus) to achieve a 10-log reduction of bacterial spores [1]. This cycle is 5× faster than ethylene oxide at 55°C and avoids high-temperature damage to polyurethane and silicone components [1].

High-Efficiency Crosslinking of Collagen and Gelatin Hydrogels

Crosslink type I collagen scaffolds (1% w/v) with 0.05 M propiolactone in PBS (pH 7.4, 25°C) for 2 hours to achieve a tensile modulus of 45 kPa, compared to 15 kPa with β-butyrolactone under identical conditions [1]. The 5.7× faster reaction rate with ε-amino groups of lysine residues reduces crosslinking time and enables lower monomer concentrations, minimizing residual cytotoxicity [1].

Residual Monomer Analysis in Sterilized Biologics

Quantify residual propiolactone in sterilized plasma or vaccine matrices via GC-FID after hydrolysis to β-hydroxypropionic acid, using the 2.5-hour half-life at 37°C to design extraction protocols [1]. The rapid degradation profile allows for a simple 24-hour room-temperature quench step, whereas γ-butyrolactone requires 15 days to achieve equivalent reduction, enabling faster product release testing [1].

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